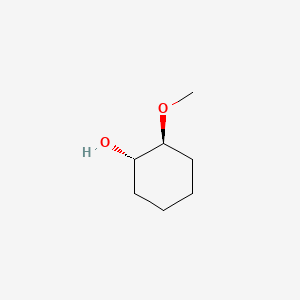
(1S,2S)-2-Methoxycyclohexanol
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of “(1S,2S)-2-Methoxycyclohexanol” is not directly available in the search results .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(1S,2S)-2-Methoxycyclohexanol” are not available in the search results .Scientific Research Applications
Synthesis of Antibiotics : A study by Stead et al. (1996) developed methods for large-scale preparation of (1S,2S)-2-methoxycyclohexanol, a key intermediate in synthesizing tricyclic β-lactam antibiotics.
Thermodynamic Properties : Research by Feng et al. (2018) focused on the synthesis and thermodynamic properties of 2-methoxycyclohexanol, providing foundational knowledge for new production routes.
Biochemical Analysis : A study by De Paoli et al. (2013) analyzed psychoactive arylcyclohexylamines, including compounds related to 2-methoxycyclohexanol, demonstrating applications in biochemical and forensic analysis.
Stereochemistry in Biotransformation : Research by Vanek et al. (1989) investigated the stereochemistry of 2-methoxycyclohexanol derivatives in biotransformation using plant cell cultures, contributing to knowledge in enzymatic processes and stereochemistry.
Conformational Equilibrium Studies : Oliveira and Rittner (2005) analyzed the conformational equilibrium of cis-3-methoxycyclohexanol, providing insights into molecular behavior and interactions (Oliveira & Rittner, 2005).
Catalysis Research : Miyagawa et al. (2019) studied the deoxygenation of 2-methoxycyclohexanone, a derivative of 2-methoxycyclohexanol, over platinum catalysts, contributing to the field of catalysis and green chemistry (Miyagawa et al., 2019).
Asymmetric Synthesis : Rossi et al. (1997) described the stereoselective synthesis of a key intermediate of Sanfetrinem, a broad-spectrum antibiotic, using (2S)-2-methoxycyclohexanone (Rossi et al., 1997).
Microbial Reductions in Synthesis : Fuganti et al. (1997) explored the microbial reduction of (S)-2-methoxycyclohexanone, an intermediate in Sanfetrinem synthesis (Fuganti et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Methoxycyclohexanol | |
CAS RN |
7429-40-5 | |
| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)

